(4-Bromobicyclo[2.1.1]hexan-1-yl)methanol
Description
Significance of Bridged Bicyclic Systems in Advancing Chemical Research
Bridged bicyclic compounds are molecules containing two rings that share three or more atoms, creating a rigid, three-dimensional structure. chemistrysteps.com This structural rigidity, a consequence of the geometric constraints imposed by the bridge, limits conformational flexibility and provides a well-defined spatial arrangement of substituents. organic-chemistry.org This contrasts with more flexible aliphatic rings or planar aromatic systems.
The unique stereochemical properties of bridged systems, such as the potential for exo-endo isomerism, allow for precise control over the orientation of functional groups. organic-chemistry.org Their inherent ring strain, resulting from deviations from ideal bond angles, imparts unique reactivity and makes them valuable intermediates in the synthesis of complex molecules. chemistrysteps.comlibretexts.org These characteristics have made bridged bicyclic systems, such as norbornane (B1196662) and its derivatives, foundational in the study of reaction mechanisms, stereochemistry, and the synthesis of natural products and pharmaceuticals. chemistrysteps.com
Strategic Importance of Bicyclo[2.1.1]hexane Derivatives as Molecular Scaffolds
The bicyclo[2.1.1]hexane (BCH) framework is a compact and highly strained bridged system that has become increasingly important as a molecular scaffold. A key application of BCH derivatives is their use as "bioisosteres" for aromatic rings in drug discovery. rsc.orgchemistryviews.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.
Replacing a flat, two-dimensional phenyl ring with a three-dimensional, saturated BCH scaffold can significantly improve a drug candidate's physicochemical properties. chemistryviews.org This "escape from flatland" strategy often leads to enhanced solubility, improved metabolic stability, and novel intellectual property opportunities. rsc.org Specifically, 1,4-disubstituted BCHs can act as mimics for meta-substituted benzene (B151609) rings, while 1,5- and 1,2-disubstituted BCHs can serve as bioisosteres for ortho-substituted benzenes. rsc.orgnih.govnih.gov
The synthesis of these valuable scaffolds has been a focus of considerable research. Key methods include intramolecular crossed [2+2] photocycloadditions of dienes, which can be driven by visible light, and strain-release reactions of highly strained bicyclo[1.1.0]butane precursors. organic-chemistry.orgresearchgate.netacs.org These advancements are making a diverse range of functionalized bicyclo[2.1.1]hexane building blocks more accessible for chemical research. nih.govrsc.org
Overview of (4-Bromobicyclo[2.1.1]hexan-1-yl)methanol within the Context of Strained Bicyclic Alcohol Chemistry
This compound is a specific derivative that embodies the strategic utility of the BCH scaffold. This compound features two key functional groups—a primary alcohol (-CH₂OH) and a bromine atom (-Br)—attached to the rigid bicyclic core at the bridgehead positions.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 497074-22-3 | guidechem.com |
| Molecular Formula | C₇H₁₁BrO | guidechem.com |
| Molecular Weight | 191.07 g/mol | guidechem.com |
| Canonical SMILES | C1CC2(CC1(C2)CO)Br | guidechem.com |
The chemistry of strained bicyclic alcohols is challenging due to the potential for rearrangement reactions driven by the release of ring strain. acs.org However, these alcohols are also highly valuable synthetic intermediates. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used in coupling reactions.
The bromine atom on the this compound scaffold is also a versatile functional handle. Organic halides are crucial precursors in a multitude of organic transformations, including cross-coupling reactions (e.g., Suzuki, Sonogashira), substitutions, and the formation of organometallic reagents. acs.org
While specific literature detailing the synthesis and reactions of this compound is not abundant, its preparation can be envisioned through established synthetic routes. For instance, the reduction of a corresponding carboxylic acid, such as 4-bromobicyclo[2.1.1]hexane-1-carboxylic acid, would yield the primary alcohol. The bifunctional nature of this molecule, combined with the rigid and well-defined geometry of the bicyclo[2.1.1]hexane core, makes it a promising building block for constructing complex, sp³-rich molecules with potential applications in medicinal chemistry and beyond.
Structure
3D Structure
Properties
Molecular Formula |
C7H11BrO |
|---|---|
Molecular Weight |
191.07 g/mol |
IUPAC Name |
(4-bromo-1-bicyclo[2.1.1]hexanyl)methanol |
InChI |
InChI=1S/C7H11BrO/c8-7-2-1-6(3-7,4-7)5-9/h9H,1-5H2 |
InChI Key |
KIKODQNGMLRQDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1(C2)CO)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 4 Bromobicyclo 2.1.1 Hexan 1 Yl Methanol and Its Derivatives
Reactions Involving the Bridgehead Hydroxyl Group
The primary alcohol functionality on the bicyclo[2.1.1]hexane core is amenable to various transformations, including oxidation and derivatization, providing a handle for further molecular elaboration.
The primary alcohol of bicyclo[2.1.1]hexane derivatives can be selectively oxidized to afford the corresponding aldehydes or carboxylic acids, which are valuable intermediates for further functionalization. acs.orgrsc.org The choice of oxidant and reaction conditions dictates the final oxidation state.
For instance, the oxidation of the hydroxymethyl group in a related 2-azabicyclo[2.1.1]hexane system to a carboxylic acid has been successfully achieved using a ruthenium(III) chloride/sodium periodate (B1199274) (RuCl₃/NaIO₄) mixture, yielding the product in 89% yield. nuph.edu.ua This method is a powerful tool for converting primary alcohols to carboxylic acids. While specific examples for (4-Bromobicyclo[2.1.1]hexan-1-yl)methanol are not detailed in the provided literature, the general applicability of these methods to the bicyclo[2.1.1]hexane scaffold is well-established. Another synthetic route has shown that an aldehyde can be incorporated into the bicyclo[2.1.1]hexane scaffold, which was then quantitatively converted to the corresponding carboxylic acid using Pinnick's conditions (sodium chlorite (B76162) and a phosphate (B84403) buffer). rsc.org These transformations highlight the feasibility of accessing both the aldehyde and carboxylic acid oxidation states from the primary alcohol.
Table 1: Examples of Oxidation Reactions on Bicyclo[2.1.1]hexane Scaffolds
| Starting Material Class | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| Bicyclic Primary Alcohol | RuCl₃, NaIO₄ | Bicyclic Carboxylic Acid | 89 nuph.edu.ua |
The primary alcohol of this compound serves as a key functional handle for a variety of derivatization reactions. These transformations are crucial for introducing different functional groups and building molecular complexity.
A common strategy involves the conversion of the alcohol to a better leaving group, such as a mesylate, to facilitate subsequent nucleophilic substitution. In the context of a 2-azabicyclo[2.1.1]hexane derivative, a primary alcohol was cleanly converted to its mesylate using mesyl chloride (MsCl) in 99% yield. nuph.edu.ua This mesylate was then readily displaced by sodium azide (B81097) to produce the corresponding azide in 94% yield, which could be further reduced to a primary amine. nuph.edu.ua Such displacements on the methylene (B1212753) spacer attached to the bridgehead proceed without rearrangement of the strained bicyclic core, although they may require thermal activation. acs.org
Beyond substitution, the alcohol can be converted into other functional groups like ethers and amides. For example, methylation of a hydroxyl group on a polysubstituted bicyclo[2.1.1]hexane has been demonstrated using sodium hydride and methyl iodide. nih.gov Furthermore, the alcohol functionality can be part of a larger synthetic sequence; for instance, after conversion of a related ester to the alcohol, the hydroxyl group can be acylated in high yield. nih.gov
Table 2: Derivatization Reactions of the Primary Alcohol on Bicyclo[2.1.1]hexane Analogs
| Reaction Type | Reagents and Conditions | Product Functional Group | Yield (%) |
|---|---|---|---|
| Mesylation | MsCl, Et₃N | Mesylate | 99 nuph.edu.ua |
| Azidation (from Mesylate) | NaN₃ | Azide | 94 nuph.edu.ua |
| Methylation | NaH, MeI | Methyl Ether | 33 nih.gov |
Reactions Involving the Bromine Substituent
The bridgehead bromine atom on the bicyclo[2.1.1]hexane core is a key site for introducing molecular diversity, primarily through substitution and metal-mediated cross-coupling reactions.
Direct nucleophilic substitution at a bridgehead carbon, especially in a strained system like bicyclo[2.1.1]hexane, is generally challenging due to steric hindrance and the instability of the resulting carbocation intermediate required for an Sₙ1 pathway. The backside attack required for an Sₙ2 reaction is geometrically impossible at a bridgehead position. However, substitution reactions on functional groups attached to the bridgehead are feasible. Research on the 2-azabicyclo[2.1.1]hexane ring system has shown that nucleophilic displacement of a mesylate from a methylene group attached to the bridgehead position can occur, albeit requiring thermal activation. acs.org This indicates that while direct substitution on the bridgehead C-Br bond is difficult, functionalization via multi-step sequences is a viable strategy.
A more versatile and widely employed strategy for functionalizing the bridgehead C-Br bond is through metal-mediated cross-coupling reactions. eie.grwiley.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr The Suzuki cross-coupling reaction, for example, has been shown to be tolerated on bromo-substituted bicyclo[2.1.1]hexane systems. rsc.org In one study, a derivative of this compound underwent a Suzuki coupling with 4-nitrophenylboronic acid using a palladium catalyst (Pd(PPh₃)₄) and cesium carbonate as the base, successfully forming a new C-C bond at the bridgehead position. rsc.org This demonstrates the utility of the bridgehead bromide as a synthetic handle for elaboration using modern coupling techniques, connecting the rigid bicyclic core to other molecular fragments.
Table 3: Example of Metal-Mediated Cross-Coupling on a Bromo-Bicyclo[2.1.1]hexane Derivative
| Coupling Reaction | Coupling Partner | Catalyst/Base | Product |
|---|
Intramolecular and Rearrangement Reactions of the Bicyclo[2.1.1]hexane Core
The inherent strain of the bicyclo[2.1.1]hexane framework makes it susceptible to rearrangement reactions under certain conditions, which can be exploited for synthetic purposes. These rearrangements often involve the expansion or modification of the bicyclic core.
One notable example is the Baeyer–Villiger rearrangement. A bicyclo[2.1.1]hexanone derivative was successfully converted into the corresponding lactone (a ring-expanded product) using meta-chloroperoxybenzoic acid (mCPBA). rsc.org Similarly, a Schmidt reaction, which converts ketones to amides, was used to transform the same bicyclic ketone into a lactam, again expanding the ring system. rsc.org
Pinacol-type rearrangements have also been instrumental in the synthesis and functionalization of the bicyclo[2.1.1]hexane skeleton. A two-step process involving a samarium(II) iodide-mediated transannular pinacol (B44631) coupling followed by an acid-catalyzed pinacol rearrangement has been developed to prepare 1-substituted bicyclo[2.1.1]hexan-2-ones from cyclobutanedione precursors. acs.orgchemistryviews.org This sequence involves the formation of a vicinal diol with a bicyclo[2.1.1]hexane core, which then rearranges to the ketone. acs.orgresearchgate.net
Conversely, it is also significant that under certain nucleophilic substitution conditions, the bicyclo[2.1.1]hexane core remains intact. Studies on derivatives have shown that reactions can proceed without the anticipated rearrangement of the strained bicyclic system, highlighting the stability of the scaffold under specific thermal conditions. acs.org
Table 4: Rearrangement Reactions of the Bicyclo[2.1.1]hexane Core
| Reaction Type | Reagents | Transformation |
|---|---|---|
| Baeyer–Villiger Rearrangement | mCPBA | Ketone to Lactone rsc.org |
| Schmidt Reaction | Benzyl azide | Ketone to Lactam rsc.org |
Bridgehead Functionalization and Reactivity
The reactivity of the bicyclo[2.1.1]hexane core is profoundly influenced by the geometry of its bridgehead carbons (C1 and C4). These atoms are part of a rigid, strained structure, which governs the stability of reactive intermediates and the feasibility of certain reaction pathways.
The formation of a double bond at a bridgehead position in a bicyclo[2.1.1]hexane system is generally disfavored as it would introduce severe ring strain, a principle known as Bredt's rule. routledge.com Consequently, elimination reactions that would form a bridgehead alkene are often restricted. routledge.com For instance, attempts to form an alkene from 2-bromobicyclo[2.1.1]hexane via an E2 reaction are unlikely to succeed due to this structural instability. routledge.com
Despite these limitations, the bridgehead positions are amenable to functionalization through reactions involving radical or cationic intermediates. The generation of bridgehead carbocations, for example from a halide precursor using a silver salt, allows for subsequent reactions with various nucleophiles. iastate.edu In the case of this compound, the bromo group serves as a potential leaving group for such transformations, while the hydroxymethyl group can be modified or used to direct further reactions.
The table below summarizes key aspects of bridgehead reactivity in bicyclo[2.1.1]hexane systems.
| Reactivity Aspect | Description | Implication for this compound |
| Bredt's Rule | Formation of a double bond at the bridgehead is highly unfavorable due to ring strain. routledge.com | Elimination reactions involving the bridgehead bromine or hydroxyl group to form an alkene are unlikely. |
| Carbocation Stability | Bridgehead carbocations can be generated and trapped by nucleophiles, although their stability is influenced by ring strain. iastate.edu | The bromo group can be substituted via an SN1-type mechanism under suitable conditions (e.g., with a silver salt). |
| Radical Stability | Bridgehead radicals are accessible intermediates. | The bromo group could potentially be replaced via a radical mechanism. |
| Structural Distortion | The inherent strain in the bicyclic system can restrict certain reaction pathways that require significant geometric changes. | The scope of nucleophilic substitution or other transformations may be limited compared to less strained systems. |
Scope of Functional Diversification of Bicyclo[2.1.1]hexane Products
The bicyclo[2.1.1]hexane scaffold serves as a versatile platform that can be derivatized through a wide range of chemical transformations, opening access to a rich chemical space. rsc.org Starting from precursors with existing functional groups, such as esters or halides, a diverse array of derivatives can be synthesized. researchgate.net These transformations allow for the incorporation of the bicyclic core into larger molecules and the fine-tuning of their physicochemical properties. nih.gov
For example, bicyclo[2.1.1]hexane-1-carboxylates, which are structurally related to derivatives of this compound, can undergo a variety of modifications. researchgate.net These include reduction to primary alcohols, hydrolysis to carboxylic acids, reaction with Grignard reagents to form tertiary alcohols, and condensation with amines to produce amides. researchgate.net Such reactions demonstrate the synthetic flexibility of the system and its utility in creating diverse molecular architectures. rsc.orgresearchgate.net
The following table outlines several documented functional group transformations on the bicyclo[2.1.1]hexane framework, showcasing the potential for diversification.
| Starting Functional Group | Reagents and Conditions | Product Functional Group | Reference |
|---|---|---|---|
| Ester | Lithium aluminum hydride (LiAlH4) | Primary Alcohol | researchgate.net |
| Ester | Potassium carbonate (K2CO3), H2O | Carboxylic Acid | researchgate.net |
| Ester | Grignard Reagent (e.g., MeMgBr) | Tertiary Alcohol | researchgate.net |
| Ester | Amine (e.g., Glycine methyl ester or Benzylamine) | Amide | researchgate.net |
| Ketone | m-Chloroperoxybenzoic acid (mCPBA) | Lactone (via Baeyer–Villiger rearrangement) | rsc.org |
| Ketone | Benzyl azide, Lewis Acid | Lactam (via Schmidt reaction) | rsc.org |
Strain-Release Reactions of the Bicyclic Framework
The bicyclo[2.1.1]hexane skeleton possesses significant ring strain, which is a key driver for its unique reactivity. This inherent strain can be harnessed in reactions that involve the cleavage of one or more of the framework's C-C bonds, leading to the formation of less strained monocyclic or rearranged bicyclic systems.
One notable example is the ring-opening rearrangement of the bicyclo[2.1.1]hexan-1-ylmethyl radical. researchgate.net This radical, which can be generated from a derivative of this compound, rapidly rearranges to the corresponding methylenecyclopentylmethyl radical. This transformation is driven by the release of ring strain and proceeds with a determined activation energy of 9.3 ± 0.5 kcal mol⁻¹. researchgate.net
Furthermore, ring-expansion reactions of bicyclo[2.1.1]hexane derivatives can also be considered a form of strain-release transformation. The Baeyer–Villiger rearrangement of a bicyclo[2.1.1]hexan-2-one with a peroxyacid leads to the formation of a ring-expanded lactone. rsc.org Similarly, a Schmidt reaction using an azide under acidic conditions can convert the ketone into the corresponding lactam. rsc.org In both cases, the original bicyclic core is transformed into a larger, likely less strained, heterocyclic system. These reactions highlight how the stored energy within the strained scaffold can facilitate powerful synthetic transformations. rsc.org
The table below provides examples of strain-release reactions involving the bicyclo[2.1.1]hexane framework.
| Reaction Type | Reactant Type | Key Transformation | Product Type | Driving Force | Reference |
|---|---|---|---|---|---|
| Radical Rearrangement | Bicyclo[2.1.1]hexan-1-ylmethyl radical | Cleavage of C1-C2 (or C1-C6) bond | Methylenecyclopentylmethyl radical | Relief of ring strain | researchgate.net |
| Baeyer–Villiger Rearrangement | Bicyclo[2.1.1]hexan-2-one | Insertion of an oxygen atom adjacent to the carbonyl | Ring-expanded Lactone | Relief of ring strain | rsc.org |
| Schmidt Reaction | Bicyclo[2.1.1]hexan-2-one | Insertion of a nitrogen atom adjacent to the carbonyl | Ring-expanded Lactam | Relief of ring strain | rsc.org |
Structural Characterization and Advanced Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)
Specific ¹H NMR and ¹³C NMR chemical shifts, coupling constants, and 2D NMR correlations (such as COSY, HSQC, or HMBC) for (4-Bromobicyclo[2.1.1]hexan-1-yl)methanol are not documented in the available literature. While general chemical shift ranges for protons and carbons in bicyclo[2.1.1]hexane systems are known, providing a detailed and accurate analysis for this specific molecule is not feasible without experimental data.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
The molecular formula for this compound is C₇H₁₁BrO, with a molecular weight of approximately 191.07 g/mol . However, an experimental mass spectrum, which would confirm the molecular ion peak and detail the specific fragmentation pathways under ionization, is not available. A theoretical analysis would be speculative and could not be presented as factual research findings.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
There is no evidence in the public domain that this compound has been successfully crystallized and analyzed by X-ray crystallography. Consequently, definitive data regarding its solid-state conformation, bond lengths, bond angles, and absolute stereochemistry cannot be provided.
Theoretical and Computational Investigations of Bicyclo 2.1.1 Hexane Systems
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are instrumental in elucidating the electronic landscape of bicyclo[2.1.1]hexane derivatives. Density Functional Theory (DFT) is a commonly employed method to investigate the electronic properties of these strained systems. The rigid and distorted geometry of the bicyclo[2.1.1]hexane core significantly influences the electronic environment of its substituents.
Theoretical studies have shown that the geometric distortions inherent in the bicyclic scaffold can lead to unique electronic characteristics. For instance, in systems where the bicyclo[2.1.1]hexane unit is annelated to a π-system, effective σ-π* orbital interactions can occur between the strained bicyclic framework and the π-system. This interaction can lead to a raising of the Lowest Unoccupied Molecular Orbital (LUMO) level and a widening of the HOMO-LUMO gap, which in turn affects the molecule's reactivity and spectroscopic properties.
Table 1: Representative Calculated Electronic Properties of Bicyclo[2.1.1]hexane Derivatives
| Property | Bicyclo[2.1.1]hexane | 1-Bromobicyclo[2.1.1]hexane (Estimated) | (Bicyclo[2.1.1]hexan-1-yl)methanol (Estimated) |
|---|---|---|---|
| HOMO Energy (eV) | -7.5 to -8.5 | Lowered | Slightly Raised |
| LUMO Energy (eV) | 1.5 to 2.5 | Lowered | Slightly Raised |
| HOMO-LUMO Gap (eV) | ~9.0 to 11.0 | Similar or slightly smaller | Similar or slightly smaller |
| Dipole Moment (Debye) | 0 | ~2.0 - 2.5 | ~1.5 - 2.0 |
Strain Energy Analysis of the Bicyclo[2.1.1]hexane System
A defining feature of the bicyclo[2.1.1]hexane system is its significant ring strain, which arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. This strain energy has been a subject of both experimental and computational investigation.
Computational methods, such as ab initio and DFT calculations, are powerful tools for quantifying the strain energy of cyclic and polycyclic molecules. The strain energy is typically determined by comparing the calculated heat of formation of the molecule with that of a hypothetical strain-free reference compound with the same number and type of bonds. Homodesmotic reactions, where the number of each type of bond is conserved on both sides of the reaction, are often used to calculate strain energies with a higher degree of accuracy.
Table 2: Calculated Strain Energies of Bicyclo[2.1.1]hexane and Related Compounds
| Compound | Calculation Method | Strain Energy (kcal/mol) |
|---|---|---|
| Bicyclo[2.1.1]hexane | W1BD | 38.0 |
| Bicyclo[2.1.1]hexane | G-4 | 38.2 |
| Bicyclo[2.1.1]hexane | CBS-APNO | 37.7 |
| Bicyclo[2.1.1]hexane | M062X/6-31+G(2df,p) | 39.3 |
| Cyclopentane | Various | ~6.5 |
| Cyclobutane (B1203170) | Various | ~26.5 |
Data for Bicyclo[2.1.1]hexane is sourced from computational studies on hydrocarbon strain energies.
Conformational Analysis and Prediction of Stereoselectivity (e.g., p-face selectivity in nucleophilic additions)
The rigid framework of bicyclo[2.1.1]hexane significantly limits its conformational freedom. However, the orientation of substituents and the facial selectivity of reactions at prochiral centers are important stereochemical considerations that can be investigated using computational methods.
A notable example of the application of computational chemistry in this area is the study of π-facial selectivity in nucleophilic additions to ketones within the bicyclo[2.1.1]hexane framework. For instance, the 5-exo-substituted-bicyclo[2.1.1]hexan-2-one system has been used as a probe to study long-range electronic effects on the stereoselectivity of hydride reduction. nih.gov
In these systems, the two faces of the carbonyl group are in a similar steric environment, allowing for the subtle electronic effects of a remote substituent to dictate the direction of nucleophilic attack. Computational models at various levels of theory have been employed to predict the preferred face of attack (syn or anti to the substituent-bearing bridge). These studies have shown that remote electron-withdrawing groups can influence the π-facial selectivity, and computational models can provide good predictability of the experimental outcomes. nih.gov The anti-face selectivity in some cases is contrary to predictions based on simpler models, highlighting the importance of detailed computational analysis. nih.gov
Table 3: Experimental and Predicted π-Facial Selectivity in the Hydride Reduction of 5-exo-Substituted-Bicyclo[2.1.1]hexan-2-ones
| Substituent (R) | Experimental syn:anti Ratio | Predicted syn:anti Ratio (Semi-empirical) |
|---|---|---|
| -CN | 75:25 | Good agreement |
| -COOMe | 66:34 | Good agreement |
| -CH₂OH | 48:52 | Good agreement |
| -CH₂CH₃ | 47:53 | Good agreement |
Data is based on findings from a study on the bicyclo[2.1.1]hexan-2-one system as a probe for electronic effects in p-facial selectivity. nih.gov
Density Functional Theory (DFT) for Reaction Mechanism Elucidation (e.g., Radical Relay Mechanisms)
DFT calculations have proven to be an invaluable tool for elucidating the mechanisms of complex organic reactions involving bicyclo[2.1.1]hexane systems. A prominent example is the synthesis of substituted bicyclo[2.1.1]hexanes through the formal [2σ+2π] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with alkenes. nih.govmanchester.ac.uk
These reactions are often proposed to proceed through a radical relay mechanism, and DFT calculations have been instrumental in supporting these proposals. nih.govmanchester.ac.uk For instance, in the SmI₂-catalyzed intermolecular coupling of BCB ketones with electron-deficient alkenes, DFT calculations have been used to map out the potential energy surface of the catalytic cycle. nih.govmanchester.ac.uk These calculations can provide insights into the energetics of key steps such as the initial single-electron transfer (SET) from SmI₂ to the BCB ketone, the subsequent ring-opening of the BCB radical anion to form a distonic radical anion, the addition of this radical to the alkene, and the final cyclization and re-oxidation steps.
By calculating the free energies of intermediates and transition states, DFT studies can help to rationalize the observed regioselectivity and stereoselectivity of these reactions. nih.govmanchester.ac.uk This detailed mechanistic understanding is crucial for optimizing reaction conditions and expanding the scope of these synthetic methodologies.
Correlation of Theoretical Calculations with Spectroscopic Data (e.g., 13C NMR Chemical Shifts and Internal Strain)
Theoretical calculations can be powerfully combined with experimental spectroscopic data to gain a deeper understanding of the structure and bonding in bicyclo[2.1.1]hexane systems. One area where this synergy is particularly evident is in the analysis of ¹³C NMR chemical shifts and their relationship to the internal strain of the molecule.
The unique geometry and high strain of the bicyclo[2.1.1]hexane framework lead to characteristic ¹³C NMR chemical shifts that can be sensitive to subtle changes in structure and substitution. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict ¹³C NMR chemical shifts with a reasonable degree of accuracy.
Table 4: Representative Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for Bicyclo[2.1.1]hexane
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (Representative) |
|---|---|---|
| C1, C4 (Bridgehead) | ~39 | ~38-42 |
| C2, C3 (Two-carbon bridge) | ~30 | ~28-32 |
| C5, C6 (One-carbon bridge) | ~39 | ~38-42 |
Experimental values are approximate and can vary with solvent. Calculated values are representative of what can be achieved with modern computational methods and may vary with the level of theory and basis set used.
Retrosynthetic Analysis and Strategic Synthesis Planning
General Retrosynthetic Approaches for Bridged Bicyclic Compounds
The construction of bridged bicyclic ring systems is a formidable challenge in organic synthesis due to the inherent ring strain and stereochemical complexity of these structures. acs.org General retrosynthetic strategies often rely on key transformations that can efficiently build the core three-dimensional framework.
Common approaches include:
Intramolecular Cyclization Reactions: These reactions form one of the rings by connecting two points on an existing cyclic precursor. For instance, the cleavage of bicyclo[3.2.1]oct-2-en-8-one derivatives under acidic conditions can yield cycloheptene (B1346976) carboxylic acid derivatives, demonstrating a strategic bridge fission that can also be envisioned in reverse for a synthesis. gla.ac.uk
Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for forming six-membered rings and can be applied to create fused bicyclic systems. For the more strained bicyclo[2.1.1]hexane system, photochemical [2+2] cycloadditions represent a more direct and effective strategy for constructing the core four-membered ring. researchgate.net
Rearrangement Reactions: Pinacol (B44631) rearrangements and other skeletal reorganizations can be employed to contract or expand rings, leading to the desired bridged architecture. These are particularly useful for creating highly strained systems from more accessible precursors. youtube.com
Bridgehead Functionalization: Introducing substituents at the bridgehead carbons is a significant challenge. Strategies often involve the fragmentation of a larger polycyclic system or the use of radical-based methods to install functionality on these sterically hindered and less reactive positions.
A key consideration in the synthesis of these compounds is managing stereochemistry. Diastereoselective reactions, such as substrate-directed dihydroxylations or epoxidations, are often crucial for establishing the correct relative configuration of substituents on the bicyclic scaffold. researchgate.net
Table 1: Comparison of General Synthetic Strategies for Bridged Bicyclic Cores
| Strategy | Description | Key Advantages | Applicable Ring Systems |
|---|---|---|---|
| Intramolecular Cyclization | Formation of a new ring on a pre-existing cyclic monocyclic precursor. | High efficiency due to proximity effects. | Bicyclo[3.2.1]octanes, Bicyclo[4.3.1]decanes |
| [4+2] Cycloaddition (Diels-Alder) | Reaction between a diene and a dienophile to form a six-membered ring. | Excellent stereochemical control; rapid complexity generation. | Bicyclo[2.2.1]heptanes, Bicyclo[2.2.2]octanes |
| [2+2] Photocycloaddition | Light-induced reaction between two alkene moieties to form a cyclobutane (B1203170) ring. | Access to highly strained four-membered rings. | Bicyclo[2.1.1]hexanes, Bicyclo[3.1.1]heptanes |
| Skeletal Rearrangements | Migration of a carbon or other group to form a new skeletal structure. | Can generate thermodynamically unstable or complex frameworks. | Various, often used for strained or unusual systems. |
Application of Radical Retrosynthesis to Bicyclic Alcohol Targets
Traditional retrosynthetic analysis is dominated by two-electron (polar) disconnections, which are intuitive and form the basis of many classical bond-forming reactions. acs.org However, for complex sp³-rich molecules like bicyclic alcohols, a one-electron, or radical-based, disconnection can offer a more direct and efficient synthetic route. acs.orgnih.gov This approach, termed radical retrosynthesis, is particularly useful for constructing challenging C(sp³)–C(sp³) bonds under mild and chemoselective conditions. nih.gov
Key advantages of radical retrosynthesis include:
Mild Reaction Conditions: Many radical reactions proceed at or below room temperature, preserving sensitive functional groups within the molecule.
Formation of Strained Bonds: Radical cyclizations and cross-coupling reactions can effectively form bonds at sterically congested centers, including the bridgehead positions of bicyclic systems.
In the context of a bicyclic alcohol target, a radical retrosynthetic approach might involve disconnecting a carbon-carbon bond within the scaffold to reveal a radical precursor. For example, a reductive radical cyclization could be used to form the bicyclic core. nih.gov Alternatively, a key side chain, such as the hydroxymethyl group in (4-Bromobicyclo[2.1.1]hexan-1-yl)methanol, could be installed via a radical cross-coupling reaction. The synthesis of bicyclic and tricyclic tetrahydrofurans from bicyclic alcohols using silver salts and bromine highlights a process that proceeds through a combination of ionic and free radical pathways, underscoring the utility of radical intermediates in the chemistry of these systems. american.edu
Pharmacophore-Directed Retrosynthesis in the Design of Bicyclic Derivatives
Pharmacophore-Directed Retrosynthesis (PDR) is a modern synthetic strategy that integrates medicinal chemistry objectives directly into the planning of a total synthesis. digitellinc.com Instead of targeting a complex natural product directly, PDR begins by identifying a hypothesized "minimal pharmacophore"—the simplest substructure of the molecule believed to be responsible for its biological activity. digitellinc.comnih.gov This minimal structure then becomes the initial synthetic target, and the retrosynthetic analysis is designed to build upon it in a stepwise fashion, allowing for the creation and biological evaluation of derivatives with increasing complexity. nih.gov
This approach offers several advantages:
Early-Stage SAR Data: It allows for the generation of structure-activity relationship (SAR) data throughout the synthesis, rather than only after the final target is complete. digitellinc.com
Efficiency: It can identify simpler, more synthetically accessible analogs that retain or even improve upon the bioactivity of the parent natural product at a much earlier stage. digitellinc.com
Probe Development: The simplified intermediates can serve as valuable probes for identifying the cellular targets of the natural product. digitellinc.com
The PDR strategy has been successfully applied to the synthesis of simplified bicyclic derivatives of complex natural products. For example, in the study of Ophiobolin A, a PDR approach led to the synthesis of simplified bicyclic derivatives that retained cytotoxicity against a breast cancer cell line. acs.orgnih.gov This confirmed the importance of the bicyclic core to the molecule's activity and provided valuable SAR insights. acs.orgnih.gov Similarly, the application of PDR to the natural product rameswaralide enabled the synthesis of bicyclic model systems corresponding to the core ring structure, which were then assayed for bioactivity. nih.gov For a molecule like this compound, which can be seen as a rigid scaffold for presenting functional groups in a defined three-dimensional space, a PDR approach could be used to design and synthesize derivatives to probe interactions with a biological target.
Table 2: Cytotoxicity of Simplified Bicyclic Ophiobolin A Derivatives
| Compound | Description | Cytotoxicity (IC₅₀, μM) vs. MDA-MB-231 Cells |
|---|---|---|
| (±)-10 | Simplified Bicyclic Derivative | ~7 |
| (±)-38 | Simplified Bicyclic Derivative | ~11 |
| (±)-11 | Simplified and Unstable Ketoaldehyde | ~44 |
Synthetic Utility and Future Research Directions in Organic Synthesis
(4-Bromobicyclo[2.1.1]hexan-1-yl)methanol as a Versatile Synthetic Building Block
This compound is a bifunctional building block that offers two distinct points for chemical modification: the bromo group at a bridgehead position and the primary alcohol. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules, particularly in the construction of novel scaffolds for medicinal chemistry.
The bromine atom, located at the C4 bridgehead, serves as a versatile functional handle. It can be readily displaced or transformed through various classic and modern organic reactions. For instance, it can participate in nucleophilic substitution reactions or be converted into an organometallic species, such as an organolithium or organomagnesium reagent, via metal-halogen exchange. This, in turn, allows for the introduction of a wide range of carbon-based substituents. Furthermore, the bromo group is an excellent precursor for transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The primary alcohol group (-CH₂OH) at the C1 bridgehead provides another site for diversification. It can be oxidized to the corresponding aldehyde or carboxylic acid, which are precursors for a multitude of transformations such as reductive amination, Wittig reactions, esterification, and amide bond formation. Alternatively, the alcohol can be converted into a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution, or transformed into other functional groups like ethers or amines. The presence of these two orthogonal functional groups allows for a stepwise and controlled elaboration of the bicyclo[2.1.1]hexane core, making this compound a strategic starting material for creating diverse molecular architectures.
The Role of Bicyclo[2.1.1]hexane Scaffolds in Expanding sp³-Rich Chemical Space
In contemporary drug discovery, there is a significant trend towards molecules with greater three-dimensionality, a concept often referred to as "escaping from flatland". digitellinc.com This shift is driven by the observation that increasing the fraction of sp³-hybridized carbons in a molecule can lead to improved physicochemical properties, such as enhanced solubility, better metabolic stability, and higher ligand efficiency. Bicyclo[2.1.1]hexane (BCH) scaffolds are at the forefront of this movement, serving as important tools for expanding the accessible sp³-rich chemical space. chemrxiv.orgrsc.org
Unlike flat, aromatic rings which are composed entirely of sp²-hybridized carbons, the bicyclo[2.1.1]hexane framework is a rigid, strained, three-dimensional structure composed exclusively of sp³ carbons. The incorporation of this scaffold into bioactive molecules introduces conformational rigidity and a well-defined spatial arrangement of substituents. chemrxiv.org This rigidity can improve a molecule's binding affinity and selectivity for its biological target by reducing the entropic penalty upon binding. The non-planar nature of the BCH core allows for the exploration of chemical space that is inaccessible to traditional flat aromatic systems, providing new vectors for substituent placement. nih.govnih.gov The development of synthetic methods to access a variety of substituted BCHs is crucial for fully exploiting the potential of this scaffold in medicinal chemistry and materials science. chemrxiv.orgrsc.org
Design Principles for Saturated Bridged Bioisosteres of Aromatic Systems (e.g., ortho- and meta-substituted benzenes)
A key application of the bicyclo[2.1.1]hexane (BCH) scaffold is its use as a saturated bioisostere for substituted benzene (B151609) rings. rsc.org Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The replacement of a planar aromatic ring with a three-dimensional saturated scaffold like BCH can significantly improve a drug candidate's properties while maintaining or even enhancing its biological activity. rsc.orgenamine.netenamine.net
The design of BCH-based bioisosteres is guided by a careful comparison of the geometric parameters, or "exit vectors," between the substituents on the bicyclic core and the corresponding substituted benzene. nih.gov Different substitution patterns on the BCH scaffold can mimic different isomers of disubstituted benzenes:
ortho-Benzene Mimics: 1,2- and 1,5-disubstituted bicyclo[2.1.1]hexanes have been identified as effective bioisosteres for ortho-substituted benzenes. rsc.orgnih.govbeilstein-journals.orgnih.gov The key geometric considerations are the distance between the substituent attachment points and their orientation relative to the core structure.
meta-Benzene Mimics: 1,3- and 1,4-disubstituted bicyclo[2.1.1]hexanes have been proposed as mimics for meta-substituted benzenes. nih.govrsc.org
The effectiveness of this mimicry is evaluated by comparing several key parameters obtained from computational modeling or X-ray crystallography, as detailed in the table below.
| Scaffold | Benzene Isomer Mimicked | Substituent Distance (d) | Scaffold Carbon Distance (r) | Dihedral Angle (θ) |
|---|---|---|---|---|
| ortho-Substituted Benzene | ortho | ~3.04–3.10 Å | ~1.39–1.41 Å | 0° |
| 1,2-Disubstituted BCH | ortho | ~3.05–3.19 Å | ~1.56 Å | ~58° |
| meta-Substituted Benzene | meta | ~4.9 Å | ~2.4 Å | 0° |
| 1,3-Disubstituted BCH | meta | ~4.5 Å | ~2.2 Å | ~78° |
Data compiled from references rsc.orgbeilstein-journals.orgnih.gov. The parameters 'd' and 'r' represent the distances between substituent exit points and scaffold carbons, respectively, while 'θ' is the dihedral angle between substituents.
Analysis shows that the substituent distances (d) in 1,2-BCHs closely match those of ortho-substituted benzenes. rsc.orgbeilstein-journals.org While the scaffold carbon distance (r) is longer due to the sp³ C-C single bonds, and the dihedral angle (θ) is non-planar, these scaffolds have been successfully validated as effective bioisosteres in numerous bioactive compounds. nih.govenamine.net Similarly, 1,3-BCHs show geometric parameters that align well with meta-substituted systems. nih.gov This principle of geometric mimicry allows medicinal chemists to rationally design and synthesize novel analogs with potentially superior drug-like properties. researchgate.net
Exploration of Novel Reaction Pathways and Methodological Development for Bicyclo[2.1.1]hexane Functionalization
The growing interest in bicyclo[2.1.1]hexane (BCH) scaffolds has spurred the development of new synthetic methods to access diversely functionalized derivatives. These methodologies are crucial for exploring the full potential of the BCH core in various applications. Key strategies include cycloadditions, strain-release reactions, and direct C–H functionalization.
[2+2] Photocycloadditions: A prominent method for constructing the BCH skeleton is the intramolecular crossed [2+2] photocycloaddition of 1,5-dienes. nih.govrsc.org This approach, often mediated by visible light and a photosensitizer, allows for the efficient synthesis of 1,2- and 1,5-disubstituted BCHs from readily available starting materials. nih.govacs.org The reaction proceeds under mild conditions and has been shown to be scalable, providing access to key building blocks for bioisostere synthesis. rsc.org
Strain-Release Cycloadditions: Highly strained molecules, particularly bicyclo[1.1.0]butanes (BCBs), serve as powerful precursors for BCH synthesis. nih.gov The high ring strain of BCBs facilitates their reaction with various partners. For example, Lewis acid-catalyzed or transition metal-catalyzed formal [3+2] cycloadditions between BCBs and alkenes, ketenes, or azadienes provide rapid access to a wide range of polysubstituted BCH derivatives. nih.govthieme-connect.commanchester.ac.ukresearchgate.net These methods are often highly atom-economical and can deliver complex scaffolds in a single step. chemrxiv.org
Direct C–H Functionalization: Late-stage functionalization of the BCH core via C–H activation is an increasingly important strategy for generating molecular diversity. This approach avoids the need for pre-installed functional groups and allows for the direct introduction of substituents onto the bicyclic framework. Iridium-catalyzed borylation has been successfully applied to the functionalization of the tertiary bridgehead C–H bonds of BCHs. chemrxiv.org Additionally, palladium-catalyzed directed C–H functionalization has been used to install aryl groups on the bicyclic backbone, demonstrating the potential to selectively modify specific positions on the scaffold. nih.gov These methods provide powerful tools for rapidly creating libraries of analogs for structure-activity relationship studies.
The continued exploration of these and other novel reaction pathways will further expand the synthetic toolbox for BCH functionalization, enabling the synthesis of previously inaccessible structures and accelerating their application in drug discovery and materials science. researchgate.net
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR to confirm the bicyclic structure and bromine/methanol substituents.
- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.
- IR Spectroscopy : Identification of O–H (methanol) and C–Br stretching vibrations.
- Elemental Analysis : To verify purity and stoichiometry .
How does the bicyclo[2.1.1]hexane framework influence the reactivity of the bromine substituent in substitution reactions?
Advanced Research Question
The strain in the bicyclic system enhances the electrophilicity of the bromine atom, facilitating nucleophilic substitutions (e.g., Suzuki couplings, SN2 reactions). Key considerations:
- Steric Effects : The rigid structure may hinder bulkier nucleophiles.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates.
- Leaving Group Alternatives : Comparative studies with chloro or iodo analogs reveal bromine’s balance between reactivity and stability .
What role does this compound play in medicinal chemistry as a building block?
Advanced Research Question
The compound serves as a precursor for bioactive molecules due to:
- Structural Rigidity : Enhances binding affinity to enzyme active sites (e.g., kinase inhibitors).
- Functional Group Versatility : Bromine allows cross-coupling reactions to introduce aryl/heteroaryl groups.
- Metabolic Stability : The bicyclic framework reduces conformational flexibility, potentially improving pharmacokinetics.
Case studies highlight its use in synthesizing enzyme inhibitors and neuroactive agents .
What computational strategies are used to predict the biological interactions of derivatives of this compound?
Advanced Research Question
- Molecular Docking : Simulates binding to target proteins (e.g., G-protein-coupled receptors).
- MD Simulations : Assess stability of ligand-receptor complexes over time.
- QSAR Modeling : Correlates structural features (e.g., substituent electronegativity) with activity.
These methods guide rational design of derivatives with optimized selectivity and potency .
How do steric and electronic effects in the bicyclo[2.1.1]hexane system impact its stability under varying pH conditions?
Advanced Research Question
- Acidic Conditions : The methanol group may undergo protonation, increasing solubility but risking esterification.
- Basic Conditions : Bromine may hydrolyze to hydroxyl groups, requiring pH-controlled reaction environments.
Stability studies using HPLC or TGA reveal decomposition pathways, informing storage and handling protocols .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Yield Optimization : Strain in the bicyclic system leads to side reactions (e.g., ring-opening).
- Purification : Chromatography may be inefficient; alternatives like crystallization are explored.
- Safety : Bromine handling requires specialized equipment to avoid toxicity.
Continuous flow reactors and automation improve reproducibility at larger scales .
How does the compound’s reactivity compare to analogous bicyclo[2.2.2]octane or azabicyclo derivatives?
Advanced Research Question
- Reactivity : The smaller bicyclo[2.1.1] system exhibits higher ring strain, accelerating substitution reactions compared to bicyclo[2.2.2] analogs.
- Electronic Effects : Azabicyclo derivatives (e.g., 2-azabicyclo[2.1.1]hexane) show altered nucleophilicity due to nitrogen’s lone pairs.
Comparative kinetic studies and Hammett analyses quantify these differences .
What are the current gaps in understanding the compound’s mechanism of action in biological systems?
Advanced Research Question
- Target Identification : Limited data on specific protein targets; proteomic screening (e.g., affinity chromatography) is ongoing.
- Metabolic Pathways : Unknown metabolites require LC-MS/MS profiling.
- Toxicity Profiles : In vivo studies are needed to assess off-target effects.
Collaborative efforts between synthetic chemists and pharmacologists are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
